Hydrochlorothiazide hydrochloride

Description

Properties

CAS No. |

42461-28-9 |

|---|---|

Molecular Formula |

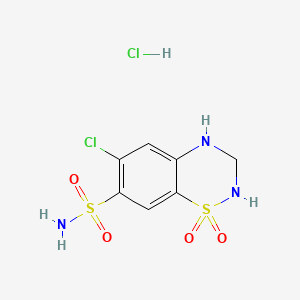

C7H9Cl2N3O4S2 |

Molecular Weight |

334.2 g/mol |

IUPAC Name |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrochloride |

InChI |

InChI=1S/C7H8ClN3O4S2.ClH/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-2,10-11H,3H2,(H2,9,12,13);1H |

InChI Key |

HNLAFWZKHCUIMC-UHFFFAOYSA-N |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis and Purification Process (Patent WO2007026376A2)

Step 1: Synthesis of Crude Hydrochlorothiazide

- Heat 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde in an alcohol solvent (preferably methanol) under reflux.

- Add inorganic acid (preferably sulfuric acid) dissolved in alcohol to the refluxing mixture.

- Paraformaldehyde is added in portions during reflux, typically over 4 to 10 hours (preferably 6 hours).

- The crude product is isolated by filtration and washing with alcohol or without washing.

Step 2: Purification

- Dissolve crude hydrochlorothiazide in acetone or aqueous acetone, optionally treat with activated carbon for decolorization.

- Acidify the solution to pH below 3 using inorganic acid.

- Add water and partially distill off solvent to induce crystallization.

- Filter the solid at elevated temperature (45-60 °C) and dry.

-

- Purity ≥ 99.9% confirmed by HPLC

- Overall yield ~86%

- Single impurity level < 0.1%

| Parameter | Conditions/Details |

|---|---|

| Solvent for synthesis | Methanol (preferred), ethanol, isopropanol |

| Acid used | Sulfuric acid (preferred), hydrochloric acid |

| Reflux time | 4-10 hours (preferably 6 hours) |

| Purification solvent | Acetone or aqueous acetone |

| Purification pH | Below 3 |

| Filtration temperature | 45-60 °C |

| Purity achieved | ≥ 99.9% |

| Yield | ~86% |

Acid/Base-Free Synthesis with Improved Impurity Profile (Patent WO2009150497A1)

-

- React 5-chloro-2,4-disulfamyl aniline with formaldehyde (paraformaldehyde, trioxane, or acetals) in the absence of acid or base.

- Use a solvent selected from a broad range including alcohols (methanol, ethanol, n-propanol, isopropanol, butanol), acetates (ethyl acetate), nitriles (acetonitrile), chlorinated solvents (dichloromethane), ethers (THF), and polar aprotic solvents (DMF, DMSO).

- Reflux for 1-2 hours.

-

- Cool reaction mixture to 15-30 °C.

- Isolate solid by filtration, wash with water, and dry.

- This method reduces dimer and trimer impurities significantly compared to acid/base catalyzed methods.

-

- Lower generation of dimer impurities during synthesis.

- Purity ≥ 99.9% with organic volatile impurities below detectable limits.

- Industrially feasible and eco-friendly due to mild conditions and solvent flexibility.

Purification via Ammonia-Water Treatment (Patent WO2009150497A1)

-

- Stir impure hydrochlorothiazide with a 1:1 mixture of liquid ammonia and water.

- Add a base solution (e.g., 50% aqueous sodium hydroxide) to dissolve the solid completely.

- Decolorize with activated carbon.

- Acidify with hydrochloric acid to adjust pH and precipitate purified hydrochlorothiazide.

- Filter, wash, and dry the product.

-

- Purity ≥ 99.5% with dimer impurity reduced to less than 0.1%.

- Suitable for industrial scale purification.

Aqueous-Phase Production and Purification (Patent CN105272937A)

-

- Use 4-amino-6-chloro-1,3-benzenedisulfonamide and 36% formaldehyde aqueous solution as raw materials.

- Add formaldehyde dropwise at 80 °C in water solvent.

- Heat to 100 °C and maintain for 0.2 hours.

- Cool and filter to obtain crude hydrochlorothiazide.

-

- Add water and ammoniacal liquor to crude product, stir.

- Add sodium hydroxide solution to dissolve the crude product completely.

- Decolorize with activated carbon for 10-15 minutes.

- Filter and acidify with hydrochloric acid to adjust pH between 4-10.

- Cool, filter, wash with purified water, and dry.

-

- Simple, mild reaction conditions.

- Low environmental pollution due to aqueous phase operation.

- High purity product suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions: Hydrochlorothiazide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the formation of N-nitroso-hydrochlorothiazide under specific conditions.

Reduction: Reduction reactions can lead to the formation of aminobenzenesulfonic acid derivatives.

Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Nitrosyl cation and strong acids are commonly used.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under controlled pH and temperature conditions.

Major Products:

Oxidation: N-nitroso-hydrochlorothiazide.

Reduction: Aminobenzenesulfonic acid derivatives.

Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

Medical Uses

Hydrochlorothiazide hydrochloride is primarily indicated for:

- Hypertension Management : It is used as a first-line treatment for essential hypertension, either alone or in combination with other antihypertensive agents. Studies have shown that low doses (50 mg or less) can effectively reduce total mortality and cardiovascular events over time .

- Edema Treatment : The drug is effective in managing edema associated with congestive heart failure, hepatic cirrhosis, nephrotic syndrome, and corticosteroid therapy. It works by promoting diuresis, which reduces fluid retention .

- Kidney Stone Prevention : Hydrochlorothiazide is also prescribed to prevent calcium nephrolithiasis in patients with hypercalciuria, as it reduces urinary calcium excretion .

- Other Indications : Off-label uses include treatment for diabetes insipidus and certain forms of renal tubular acidosis. There is also evidence suggesting potential benefits in preventing osteopenia due to its calcium-retaining properties .

Hypertension Studies

A notable study compared hydrochlorothiazide with chlorthalidone in older adults with hypertension. The findings indicated comparable effectiveness in reducing major adverse cardiovascular events, although chlorthalidone showed a slight edge in certain populations .

A four-year study highlighted that low-dose hydrochlorothiazide significantly reduced mortality and cardiovascular disease development compared to higher doses or other classes of antihypertensive medications .

Edema Management

Hydrochlorothiazide has been used effectively in managing edema caused by various conditions. In patients with congestive heart failure, it has been shown to improve symptoms significantly by decreasing fluid overload .

Cancer Risk Studies

Recent research has raised concerns about the long-term use of hydrochlorothiazide leading to an increased risk of non-melanoma skin cancers, particularly squamous cell carcinoma. A nested case-control study indicated that cumulative doses above 50,000 mg were associated with a significantly higher risk of skin cancer .

Side Effects and Considerations

While hydrochlorothiazide is generally well-tolerated, it can cause several side effects, including electrolyte imbalances (hypokalemia), dehydration, and potential skin reactions leading to increased cancer risk . Monitoring is essential for patients on long-term therapy.

Data Table: Summary of Applications

Mechanism of Action

Hydrochlorothiazide hydrochloride exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of these ions along with water. The reduction in blood volume subsequently lowers blood pressure . Additionally, it is believed to reduce peripheral vascular resistance, contributing to its antihypertensive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrochlorothiazide (HCTZ) is frequently combined with other antihypertensive agents to enhance efficacy. Below is a systematic comparison with structurally or functionally similar compounds:

Combination with Potassium-Sparing Diuretics: Amiloride Hydrochloride

- Mechanistic Synergy : HCTZ (50 mg) paired with amiloride hydrochloride (5 mg) addresses hypokalemia risk by combining a sodium-chloride symporter inhibitor (HCTZ) and an epithelial sodium channel blocker (amiloride).

- Analytical Correlation : A study analyzing 12 batches of fixed-dose tablets found metrological correlations in assays when analyzing HCTZ and amiloride together, simplifying quality control workflows .

- Efficacy: This combination reduces potassium loss by 20–30% compared to HCTZ monotherapy, as validated in long-term hypertension trials .

Combination with ACE Inhibitors: Spirapril Hydrochloride Monohydrate

- The fixed-dose bilayer tablet (Quadroplus) demonstrated bioequivalence to individual formulations (Quadropril and HCTZ) .

- Clinical Utility: The combination lowers systolic blood pressure (SBP) by 15–20 mmHg more effectively than monotherapy in hypertensive patients .

Combination with Beta-Blockers: Propranolol Hydrochloride

- Efficacy in Long-Term Therapy: A double-blind study in 683 hypertensive patients found HCTZ reduced diastolic blood pressure (DBP) by 12.5 mmHg vs. 10.3 mmHg with propranolol. However, propranolol showed superior heart rate control .

- Analytical Methods: Spectrophotometric and HPLC methods enable simultaneous quantification of HCTZ and propranolol in formulations, with linearity ranges of 5–35 μg/mL (propranolol) and 10–70 μg/mL (HCTZ) .

Combination with Angiotensin Receptor Blockers (ARBs): Losartan Potassium

- Formulation Stability : Fixed-dose tablets of losartan/HCTZ require rigorous chromatographic-densitometric validation. Retardation factors (Rf) for HCTZ (0.78) and losartan (0.85) ensure distinct separation during analysis .

- Therapeutic Advantage : This combination reduces SBP by 25–30 mmHg in resistant hypertension, leveraging HCTZ’s diuretic action and losartan’s vasodilation .

Combination with Centrally Acting Agents: Clonidine Hydrochloride

- Analytical Precision : An RP-HPLC method validated for clonidine/HCTZ tablets achieved 99–101% recovery with retention times of 5.46 min (HCTZ) and 6.77 min (clonidine) .

- Dosage Flexibility : Linear ranges of 0.5–10 μg/mL (clonidine) and 50–250 μg/mL (HCTZ) accommodate diverse dosing regimens .

Key Analytical and Pharmacokinetic Data

Table 1: Pharmacokinetic and Efficacy Comparisons

Table 2: Analytical Method Validation Parameters

Critical Findings and Limitations

- Efficacy Trade-offs: While HCTZ combinations enhance blood pressure control, hypokalemia remains a risk in non-potassium-sparing pairs (e.g., with propranolol) .

- Analytical Challenges : Overlapping UV spectra (e.g., HCTZ and pyridoxine) necessitate advanced electrochemical or chromatographic resolution .

Q & A

Q. What are the standard validation parameters for UV-spectrophotometric methods to quantify Hydrochlorothiazide hydrochloride, and how are they experimentally assessed?

Methodological Answer: Validation parameters include accuracy, precision, linearity, and specificity. For accuracy, spiked samples at 50%, 100%, and 150% concentration levels are analyzed in triplicate, with recovery percentages calculated against theoretical values (e.g., 98–102% recovery indicates acceptable accuracy). Precision is evaluated via intra-day and inter-day repeatability tests using multiple replicates. Linearity is established by plotting absorbance vs. concentration across a defined range (e.g., 5–30 µg/mL), with correlation coefficients >0.999 preferred. Specificity requires demonstrating no interference from excipients or degradation products .

Q. How does the chemical structure of Hydrochlorothiazide influence its detection in UV and HPLC analyses?

Methodological Answer: The sulfonamide and benzothiadiazine moieties in Hydrochlorothiazide (6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide) confer strong UV absorption at 271 nm, making UV-spectrophotometry viable. For HPLC, the aromatic rings and polar functional groups enable retention on C18 columns with mobile phases like methanol-tetrahydrofuran-buffer mixtures. Adjusting pH (e.g., 6.5) optimizes peak symmetry by modulating ionization .

Q. What pharmacopeial methods are recommended for assessing Hydrochlorothiazide purity, and how are chloride limits determined?

Methodological Answer: The United States Pharmacopeia (USP) specifies dissolving Hydrochlorothiazide in sodium hydroxide TS for UV spectral comparison. Purity tests for chloride involve reacting the sample with dilute nitric acid and acetone, followed by turbidimetric analysis against a 0.01 M HCl control. Limits are set at ≤0.036% chloride, ensuring minimal residual solvents or synthesis byproducts .

Advanced Research Questions

Q. How can experimental design optimize HPLC conditions for simultaneous analysis of Hydrochlorothiazide and co-administered drugs (e.g., irbesartan)?

Methodological Answer: A factorial design evaluates factors like methanol content (40–50%), pH (4.5–6.5), and column temperature (20–30°C). Responses (retention factors, resolution, peak symmetry) are modeled statistically. Derringer’s desirability function then identifies optimal conditions (e.g., 47% methanol, pH 6.5, 25°C) to balance resolution (>2.0) and analysis time. This approach reduces trial runs by 70% compared to one-variable-at-a-time methods .

Q. How should researchers address discrepancies in Hydrochlorothiazide recovery rates during method validation?

Methodological Answer: Contradictory recovery data (e.g., <95% or >105%) may stem from matrix effects or degradation. Cross-validate using a secondary method (e.g., HPLC vs. UV) and assess sample stability under extraction conditions (e.g., light exposure, temperature). If matrix interference is suspected, employ standard addition or gradient elution to separate analytes from impurities .

Q. What strategies resolve co-elution of Hydrochlorothiazide with metabolites or excipients in complex formulations?

Methodological Answer: Use orthogonal detection (e.g., diode array detection for spectral purity) or tandem mass spectrometry (LC-MS/MS) for specificity. Adjusting mobile phase ion-pairing agents (e.g., 0.1% formic acid) or switching to a phenyl-hexyl column enhances selectivity. For stability-indicating methods, stress testing (heat, acid/alkali hydrolysis) identifies degradation peaks and confirms baseline separation .

Methodological Best Practices

Q. What safety protocols are critical when handling Hydrochlorothiazide in laboratory settings?

Methodological Answer: Use fume hoods for powder handling to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Hydrochlorothiazide’s potential carcinogenicity (per California Proposition 65) mandates strict exposure monitoring and institutional biosafety committee approval for in vivo studies .

Q. How can researchers validate analytical methods against international pharmacopeial standards (USP, EP)?

Methodological Answer: Compare method performance with USP monograph requirements (e.g., system suitability: RSD ≤2% for peak area, tailing factor <2). For EP compliance, include robustness testing by varying flow rate (±0.1 mL/min), column lot, and wavelength (±3 nm). Cross-laboratory validation using certified reference materials (e.g., Sigma-Aldrish Pharm. Secondary Standards) ensures reproducibility .

Data Analysis and Reporting

Q. What statistical tools address variability in Hydrochlorothiazide pharmacokinetic studies?

Methodological Answer: Use ANOVA for inter-subject variability and Grubbs’ test to exclude outliers. Non-compartmental analysis (NCA) with software like Phoenix WinNonlin calculates AUC, Cmax, and t½. For bioequivalence studies, 90% confidence intervals for geometric mean ratios (test/reference) must fall within 80–125% .

Q. How are stability studies designed to predict Hydrochlorothiazide shelf-life in novel formulations?

Methodological Answer: Conduct accelerated stability testing at 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months. Degradation kinetics (Arrhenius equation) extrapolate shelf-life at 25°C. For freeze-thaw cycles, test 3 cycles (−20°C to 25°C) and quantify impurities via HPLC-UV. ICH Q1A guidelines require ≥12 months real-time data for regulatory submission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.